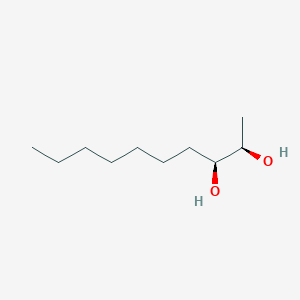

(2R,3S)-Decane-2,3-diol

Description

Historical Context and Evolution of Chiral Diol Synthesis

The synthesis of chiral diols has evolved significantly over the decades. Early methods often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least half of the material. A major breakthrough came with the development of asymmetric synthesis, which aims to create a specific enantiomer from the outset.

A landmark achievement in this area was the Sharpless Asymmetric Dihydroxylation, introduced in the late 1980s. numberanalytics.com This method utilizes osmium tetroxide in the presence of a chiral ligand to convert alkenes into vicinal diols with high enantioselectivity. numberanalytics.comencyclopedia.pub This reaction revolutionized the synthesis of chiral diols, making them much more accessible for research and industrial applications. numberanalytics.com

Further advancements have led to the development of various other methods, including:

Enantioselective reduction of diketones: Using chiral catalysts to reduce diketones to form diols with specific stereochemistry. alfachemic.com

Olefin epoxidation and ring-opening: Creating an epoxide from an alkene and then opening the ring to form a diol. alfachemic.comwikipedia.org

Biocatalytic methods: Employing enzymes, such as dicarbonyl reductases, to produce chiral diols with high stereoselectivity. rsc.org

These methods have expanded the toolkit available to organic chemists, allowing for the synthesis of a wide array of chiral diols with high purity.

The Significance of Stereodefined Decane-2,3-diols in Asymmetric Synthesis

Stereodefined decane-2,3-diols, like other chiral vicinal diols, are valuable in asymmetric synthesis. They can be used as:

Chiral auxiliaries: Temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer.

Chiral ligands: Coordinated to a metal catalyst to create a chiral environment that influences the stereochemical outcome of a reaction. alfachemic.com

Chiral building blocks: Incorporated directly into the final target molecule, contributing their inherent stereochemistry.

The specific stereochemistry of a decane-2,3-diol isomer can significantly impact the efficiency and stereoselectivity of these applications.

Current Research Landscape and Challenges in Chiral Diol Chemistry

The field of chiral diol chemistry continues to be an active area of research, with scientists constantly seeking to develop more efficient, selective, and sustainable synthetic methods. Key areas of current research include:

Organocatalysis: The use of small organic molecules as catalysts for asymmetric reactions is a growing field. rsc.orgmdpi.com Chiral diols themselves, such as BINOL and tartaric acid derivatives, are widely used as organocatalysts. mdpi.com

Photocatalysis: Utilizing light to drive chemical reactions, offering new pathways for chiral diol synthesis. researchgate.net

Biocatalysis: Expanding the use of enzymes for the synthesis of chiral diols, which can offer high selectivity and operate under mild conditions. rsc.org

Despite significant progress, several challenges remain in chiral diol chemistry:

Stereocontrol: Achieving perfect control over the stereochemistry of reactions remains a primary goal.

Substrate Scope: Expanding the range of molecules that can be used in asymmetric diol synthesis. numberanalytics.com

Catalyst Efficiency: Developing more active and robust catalysts that can be used in smaller quantities.

Atom Economy: Designing reactions that are more efficient in their use of starting materials, minimizing waste. researchgate.net

Properties of (2R,3S)-Decane-2,3-diol

Below is a table summarizing some of the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C10H22O2 |

| Molecular Weight | 174.28 g/mol |

| CAS Number | 909294-53-7 |

| Appearance | Not specified in available search results |

| Boiling Point | Not specified in available search results |

| Melting Point | Not specified in available search results |

| Solubility | Not specified in available search results |

Data sourced from PubChem and other chemical databases. nih.govmolaid.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

909294-53-7 |

|---|---|

Molecular Formula |

C10H22O2 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

(2R,3S)-decane-2,3-diol |

InChI |

InChI=1S/C10H22O2/c1-3-4-5-6-7-8-10(12)9(2)11/h9-12H,3-8H2,1-2H3/t9-,10+/m1/s1 |

InChI Key |

IEDBILRXQWOCMP-ZJUUUORDSA-N |

Isomeric SMILES |

CCCCCCC[C@@H]([C@@H](C)O)O |

Canonical SMILES |

CCCCCCCC(C(C)O)O |

Origin of Product |

United States |

Stereochemical Foundations of 2r,3s Decane 2,3 Diol

Elucidation of Chiral Centers and Configuration in Vicinal Decane Diols

Vicinal diols, or glycols, are organic compounds that possess two hydroxyl (-OH) groups on adjacent carbon atoms. researchgate.netnih.gov In the case of decane-2,3-diol, the hydroxyl groups are located on carbons 2 and 3 of the ten-carbon alkane chain. nih.gov These two carbons, C2 and C3, are stereogenic centers, also known as chiral centers. A chiral center is a carbon atom bonded to four different atoms or groups of atoms. gcms.czcareerendeavour.comdocbrown.info The presence of these centers is the source of stereoisomerism in this molecule.

The specific configuration of each chiral center is assigned as either 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. qmul.ac.ukuky.edu This system ranks the four substituents attached to the chiral carbon based on atomic number.

Identifying the Chiral Centers in Decane-2,3-diol:

Carbon-2 (C2): Is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and the rest of the carbon chain (-CH(OH)(CH₂)₆CH₃). These four groups are distinct, making C2 a chiral center.

Carbon-3 (C3): Is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), a heptyl group (-(CH₂)₆CH₃), and the rest of the carbon chain (-CH(OH)CH₃). These four groups are also distinct, making C3 a chiral center.

The designation (2R,3S) specifies the exact spatial orientation of the substituents at these two centers. The assignment is determined by ranking the substituents and observing the direction of decreasing priority.

Table 1: CIP Priority Assignment for (2R,3S)-Decane-2,3-diol

| Chiral Center | Substituent | Priority | Rationale for Priority Assignment |

| C2 | -OH | 1 (Highest) | Oxygen (atomic number 8) has a higher atomic number than Carbon (6). |

| -CH(OH)C₇H₁₅ | 2 | The adjacent carbon (C3) is bonded to O, C, H. This takes precedence over the methyl group's C which is bonded to H, H, H. | |

| -CH₃ | 3 | Carbon has a higher atomic number than Hydrogen. | |

| -H | 4 (Lowest) | Hydrogen has the lowest atomic number (1). | |

| C3 | -OH | 1 (Highest) | Oxygen (atomic number 8) has a higher atomic number than Carbon (6). |

| -CH(OH)CH₃ | 2 | The adjacent carbon (C2) is bonded to O, C, H. This takes precedence over the heptyl group's C which is bonded to C, H, H. | |

| -(CH₂)₆CH₃ | 3 | Carbon has a higher atomic number than Hydrogen. | |

| -H | 4 (Lowest) | Hydrogen has the lowest atomic number (1). |

For the (2R,3S) configuration, when viewing the molecule with the lowest priority group (-H) pointing away, the priorities of the remaining groups on C2 decrease in a clockwise (R) direction, while those on C3 decrease in a counter-clockwise (S) direction.

Configurational Relationships: Enantiomers, Diastereomers, and Meso Forms of Decane-2,3-diol Stereoisomers

A molecule with 'n' distinct chiral centers can have a maximum of 2ⁿ stereoisomers. libretexts.orgmasterorganicchemistry.com Since decane-2,3-diol has two chiral centers (n=2), there are 2² = 4 possible stereoisomers. These stereoisomers are related to each other as either enantiomers or diastereomers. masterorganicchemistry.combritannica.com

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They have opposite configurations (R/S) at all corresponding chiral centers. masterorganicchemistry.comsavemyexams.com

Diastereomers are stereoisomers that are not mirror images of each other. This relationship occurs when molecules have different configurations at some, but not all, of their corresponding chiral centers. masterorganicchemistry.com

The four stereoisomers of decane-2,3-diol and their relationships are detailed below.

Table 2: Stereoisomers of Decane-2,3-diol and Their Relationships

| Configuration | Relationship to this compound | Stereoisomeric Pair Relationship |

| This compound | - | - |

| (2S,3R)-Decane-2,3-diol | Enantiomer | (2R,3S) and (2S,3R) are a pair of enantiomers. |

| (2R,3R)-Decane-2,3-diol | Diastereomer | (2R,3R) and (2S,3S) are a pair of enantiomers. |

| (2S,3S)-Decane-2,3-diol | Diastereomer | (2R,3S) is a diastereomer of both (2R,3R) and (2S,3S). |

A special type of diastereomer is a meso compound . A meso compound is an achiral molecule that contains multiple chiral centers. britannica.comlibretexts.org This occurs if the molecule has an internal plane of symmetry that makes it superimposable on its mirror image. For a molecule with two chiral centers to be meso, the centers must have opposite configurations (R and S) and be substituted with the same groups, creating internal symmetry. libretexts.orglibretexts.org

Decane-2,3-diol cannot exist as a meso compound. Although one could have a (2R,3S) or (2S,3R) configuration, the molecule lacks an internal plane of symmetry. This is because the group attached to C2 (a methyl group) is different from the group attached to C3 (a heptyl group). vaia.com Therefore, one half of the molecule is not a mirror image of the other half. This is in contrast to a molecule like (2R,3S)-butane-2,3-diol, which is a meso compound because the two groups attached to the chiral carbons are identical (both are methyl groups), allowing for a plane of symmetry. vaia.comdoubtnut.com

Principles of Stereoisomerism and Chirality in Acyclic Diols

The stereochemical principles observed in decane-2,3-diol apply broadly to other acyclic diols and chiral molecules. The foundation of this isomerism is chirality, a property of a molecule that is non-superimposable on its mirror image. careerendeavour.com

Stereoisomers are molecules that share the same molecular formula and the same connectivity of atoms, but differ in the three-dimensional orientation of those atoms in space. savemyexams.comuou.ac.in The key concepts are summarized as follows:

Chirality: In acyclic diols, chirality typically arises from one or more stereogenic carbon atoms, each bonded to four different substituents. gcms.czdocbrown.info The presence of even one such center renders the molecule chiral.

Enantiomers: These are pairs of stereoisomers that are perfect, non-superimposable mirror images. masterorganicchemistry.comsavemyexams.com They have identical physical properties (e.g., boiling point, density) except for their interaction with plane-polarized light, which they rotate in equal but opposite directions.

Diastereomers: These are stereoisomers that are not mirror images. masterorganicchemistry.com They have different physical and chemical properties from one another. The relationship between this compound and (2R,3R)-decane-2,3-diol is an example of diastereomerism.

Table 3: Summary of Stereoisomer Types

| Isomer Type | Definition | Relationship to Mirror Image | Chirality | Example Relationship (Decane-2,3-diol) |

| Enantiomers | Stereoisomers that are non-superimposable mirror images. | Yes | Chiral | (2R,3S) and (2S,3R) |

| Diastereomers | Stereoisomers that are not mirror images. | No | Can be chiral or achiral (meso) | (2R,3S) and (2R,3R) |

| Meso Compound | An achiral compound with two or more chiral centers and an internal plane of symmetry. | Superimposable | Achiral | Not possible for decane-2,3-diol |

Advanced Methodologies for the Enantioselective Synthesis of 2r,3s Decane 2,3 Diol and Analogues

Asymmetric Catalytic Strategies

Asymmetric catalysis provides the most efficient routes to enantiomerically pure compounds by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. libretexts.org For the synthesis of vicinal diols like (2R,3S)-decane-2,3-diol, both enzymatic and organometallic systems have been developed, each offering distinct advantages in selectivity and substrate scope.

Biocatalysis has emerged as a powerful tool for producing chiral diols, prized for its high selectivity under mild reaction conditions. researchgate.net Enzymes, operating in aqueous systems at ambient temperature and pressure, offer a green and efficient alternative to traditional chemical methods. researchgate.netresearchgate.net The synthesis of vicinal diols can be achieved through various enzymatic routes, including cascade reactions that combine multiple enzymatic steps in a single pot to improve efficiency. uni-duesseldorf.deacs.org

A highly effective enzymatic strategy for synthesizing aliphatic vicinal diols involves a two-step cascade reaction employing a carboligase followed by an oxidoreductase. researchgate.netrwth-aachen.de This modular approach allows for the synthesis of various stereoisomers of diols by combining different enzymes. rwth-aachen.de

The first step utilizes a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligase (or lyase) to catalyze the C-C bond formation between two aldehyde molecules, creating an α-hydroxy ketone intermediate (an acyloin). researchgate.netresearchgate.net The subsequent step involves the stereoselective reduction of the ketone group by an oxidoreductase (often an alcohol dehydrogenase, ADH), which requires a cofactor like NAD(P)H, to form the final vicinal diol. uni-duesseldorf.deresearchgate.net This process establishes the second stereogenic center. researchgate.net

Recent research has demonstrated the production of all possible stereoisomers of various aliphatic diols, such as 2,3-butanediol (B46004), 3,4-hexanediol, 4,5-octanediol, and 5,6-decanediol, by pairing different carboligases and oxidoreductases. researchgate.net For instance, the carboligase from Pseudomonas fluorescens (PfBAL) typically forms an (R)-acyloin, while a variant of pyruvate (B1213749) decarboxylase from Acetobacter pasteurianus (ApPDCE469G) produces the (S)-acyloin. researchgate.net These intermediates can then be reduced by a panel of stereocomplementary oxidoreductases to yield the desired diol stereoisomer. researchgate.netresearchgate.net

A one-pot, two-step cascade has been developed for producing (4S,5S)-octanediol from butanal, demonstrating excellent diastereomeric and enantiomeric excess. acs.org This system uses lyophilized whole cells containing the engineered carboligase and an alcohol dehydrogenase, along with a cofactor regeneration system. acs.org Similar cascades have been successfully applied in both aqueous buffers and micro-aqueous reaction systems (MARS) using organic solvents like cyclopentyl methyl ether (CPME), which can facilitate downstream processing. rwth-aachen.denih.gov The choice of solvent can significantly impact reaction efficiency, with hydrophilic substrates sometimes performing better in aqueous systems. rwth-aachen.de

Enzymatic Cascade Systems for Aliphatic Diol Synthesis| Target Diol | Carboligase | Oxidoreductase | Stereoselectivity | Reference |

|---|---|---|---|---|

| (4S,5S)-Octanediol | ApPDCE469G | BlBDH | Excellent de and ee values | acs.org |

| (S,S)-5,6-Decanediol | ApPDCE469G | BlBDH | >99% isomeric content | researchgate.net |

| meso-4,5-Octanediol | PfBAL | EM-KRED027 | Good d.r. values | nih.gov |

| (R,R)-3,4-Hexanediol | PfBAL | LbADH | >99% isomeric content | researchgate.net |

| (1S,2S)-1-Phenylpropane-1,2-diol | PpBFD variant | LbADH | ee/ic up to 96% | rsc.org |

While naturally occurring enzymes offer remarkable selectivity, their properties are not always optimal for industrial processes or for converting unnatural substrates. Protein engineering techniques, including rational design and directed evolution, are employed to enhance or even invert the stereoselectivity of enzymes, broadening their synthetic utility. scitechnol.compnas.org

Rational design involves making specific changes to an enzyme's amino acid sequence based on knowledge of its three-dimensional structure and catalytic mechanism. nih.gov For example, modifying the size of the substrate-binding pocket can significantly improve enantioselectivity. Reducing the pocket size via mutations can favor the binding of a target substrate while sterically hindering a non-target substrate. nih.gov Conversely, expanding the pocket can enhance activity towards bulky substrates. nih.gov

Directed evolution, on the other hand, mimics the process of natural selection in the laboratory. pnas.org It involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) and/or DNA shuffling, followed by high-throughput screening to identify mutants with desired properties, such as improved enantioselectivity. pnas.org This approach is powerful because it does not require prior knowledge of the enzyme's structure or mechanism. pnas.org Through several cycles of mutagenesis and screening, enzymes with dramatically enhanced or inverted enantioselectivity can be developed. pnas.org For example, researchers have successfully inverted the enantioselectivity of a lipase (B570770) through directed evolution, making the less-favored enantiomer the preferred product. pnas.org

These engineering strategies are directly applicable to the carboligases and oxidoreductases used in diol synthesis. By targeting amino acid residues in the active site that control substrate orientation, it is possible to fine-tune the enantio- and diastereoselectivity of the cascade, enabling access to specific stereoisomers like this compound with higher purity and yield. scitechnol.comrsc.org

Transition metal-catalyzed asymmetric dihydroxylation (AD) is a cornerstone of modern organic synthesis for producing chiral vicinal diols from olefins. researchgate.netuwindsor.ca This method offers a reliable and highly selective route to syn-diols, which are valuable intermediates for pharmaceuticals and natural products. lucp.netnih.gov The most prominent of these methods is the Sharpless asymmetric dihydroxylation. nih.govorganic-chemistry.org

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of 1,2-diols from prochiral olefins. organic-chemistry.org The reaction uses a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral cinchona alkaloid ligand and a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). nih.govorganic-chemistry.org The reaction is typically performed in a buffered aqueous/organic solvent mixture to maintain an optimal pH, as the reaction rate is enhanced under slightly basic conditions. organic-chemistry.org

For the synthesis of this compound, the starting material would be a long-chain alkene, specifically (E)- or (Z)-2-decene. The choice of the chiral ligand dictates which face of the double bond is hydroxylated, leading to the desired enantiomer. Commercially available reagent mixtures, AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide reliable access to either diol enantiomer. organic-chemistry.org

Optimizing the protocol for long-chain alkenes involves several considerations. The limited solubility of nonpolar substrates in the standard aqueous/t-butanol/acetonitrile (B52724) solvent system can lead to slower reaction rates. Adjusting the solvent system or employing phase-transfer catalysts may be necessary to improve substrate availability. Furthermore, for certain classes of olefins, such as 1,1-disubstituted alkenes, achieving high enantioselectivity can be challenging. rsc.org Strategic placement of functional groups on the substrate, such as an allylic benzoate (B1203000) ester, has been shown to dramatically improve chiral recognition through enhanced π-π stacking interactions between the substrate and the catalyst's phthalazine (B143731) (PHAL) core. rsc.org This approach leads to higher selectivity factors and enantiomeric excesses. rsc.org The structure of the alkene itself also significantly influences reaction rates and selectivity, a factor that must be considered during process optimization. researchgate.net

The performance of the Sharpless AD catalyst is critically dependent on the structure of the chiral ligand. researchgate.netacs.org The ligands, typically dimeric cinchona alkaloids linked by a phthalazine (PHAL), pyrimidine (B1678525) (PYR), or anthraquinone (B42736) (AQN) core, create a chiral binding pocket around the osmium center. organic-chemistry.orgacs.org This pocket effectively discriminates between the two prochiral faces of the incoming olefin, directing the dihydroxylation to one side. acs.org

The development of new ligands has been a major focus of research to broaden the scope of the AD reaction and improve its efficiency. acs.org The introduction of the PHAL ligands significantly improved the enantioselectivity for a wide range of olefins compared to earlier monomeric ligands. acs.org Further modifications to the ligand structure, such as altering the substituents on the quinoline (B57606) rings or changing the linker, can fine-tune the catalyst's activity and selectivity for specific substrate classes.

Catalyst performance is also impacted by reaction conditions and the choice of co-oxidant. To address the high cost and toxicity of osmium, significant effort has been directed toward developing heterogeneous catalysts where the osmium is immobilized on a solid support, such as a polymer resin or silica. lucp.net These supported catalysts are more easily recovered and recycled, which is advantageous for large-scale industrial processes. lucp.net Additionally, trifunctional catalyst systems have been designed that can perform multiple reaction steps in one pot, such as a Heck coupling followed by N-oxidation and asymmetric dihydroxylation, offering a more streamlined and cost-effective process for generating chiral diols. acs.org

Key Ligands and Systems in Asymmetric Dihydroxylation| Catalyst System / Ligand | Description | Key Feature | Reference |

|---|---|---|---|

| AD-mix-β / (DHQD)₂PHAL | Standard Sharpless AD reagent mix based on a dihydroquinidine-phthalazine ligand. | Provides high ee for a broad range of olefins, creating a "U-shaped" binding pocket. | organic-chemistry.org |

| AD-mix-α / (DHQ)₂PHAL | Complementary reagent mix to AD-mix-β, based on the pseudoenantiomeric dihydroquinine ligand. | Delivers the opposite diol enantiomer compared to AD-mix-β. | organic-chemistry.org |

| Immobilized Osmium Catalysts | Osmium tetroxide or its precursors are anchored to solid supports like resins or silica. | Allows for easy catalyst recovery and recycling, reducing cost and product contamination. | lucp.net |

| Allylic Benzoate Substrates | Substrate engineering to include an aromatic ester near the double bond. | Enhances π-π stacking with the PHAL ligand, dramatically increasing enantioselectivity. | rsc.org |

| Trifunctional Heterogeneous Catalysts | Catalysts (e.g., LDH-OsW) that combine multiple catalytic functions in one material. | Enables one-pot, multi-step syntheses (e.g., Heck coupling + AD), improving process efficiency. | acs.org |

Sharpless AD Protocol Optimization for Long-Chain Alkenes

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This strategy is a powerful and reliable method for asymmetric synthesis. wikipedia.orgnumberanalytics.com Chiral auxiliaries were first introduced in 1975 by Elias James Corey and have since become a fundamental tool for producing enantiomerically pure compounds. wikipedia.org

A highly effective application of chiral auxiliaries is in controlling the stereochemical outcome of carbonyl addition reactions, such as aldol (B89426) reactions. Evans' oxazolidinone auxiliaries are widely employed for this purpose. wikipedia.org In this approach, the chiral auxiliary is first attached to a carboxylic acid derivative to form a chiral imide. Deprotonation of the α-carbon with a suitable base generates a stereodefined (Z)-enolate, which then reacts with an aldehyde in a diastereoselective aldol addition. wikipedia.org This transformation is particularly powerful as it simultaneously establishes two adjacent stereocenters, as required for the synthesis of diol precursors. wikipedia.org The stereochemical outcome is directed by the chiral auxiliary, which effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side. wikipedia.org Subsequent removal of the auxiliary yields the chiral β-hydroxy carbonyl compound, which can be further reduced to the desired 1,2-diol.

| Auxiliary Type | Reaction | Key Feature | Resulting Stereocenters |

| Evans' Oxazolidinones | Aldol Addition | Forms a (Z)-enolate that reacts with aldehydes. | Two contiguous stereocenters are established simultaneously. wikipedia.org |

| Pseudoephedrine Amides | Alkylation/Addition | The methyl group directs the configuration of the addition. | Product is syn to the methyl group and anti to the hydroxyl group. wikipedia.org |

Chiral sulfoxides serve as powerful stereocontrolling elements in the synthesis of chiral diols. researchgate.netwiley-vch.de The sulfinyl group can direct the diastereoselective reduction of nearby carbonyl groups, allowing for the synthesis of both syn- and anti-1,3-diols from a common β,δ-diketo sulfoxide (B87167) precursor. researchgate.net The stereochemical course of the reduction is dictated by the choice of hydride reagent. researchgate.net For instance, the reduction of a β-ketosulfoxide can lead to products of opposite stereochemistry depending on whether a reagent like DIBAL-H or a DIBAL-H/ZnX₂ system is used, with the stereoselectivity controlled by the chiral sulfoxide. researchgate.net

This methodology offers a high degree of control, often yielding enantiomeric excesses ranging from 80% to 100%. researchgate.net An iterative approach using boronic ester homologation with enantiopure magnesium carbenoids derived from sulfoxides has also been developed. nih.gov This method allows for the creation of 1,5-polyols with complete stereocontrol, where the homologation of a 1,2-bis(boronic ester) with a sulfoxide, followed by oxidation, can yield a diol as a single diastereoisomer (>20:1 dr). nih.gov Furthermore, remote stereocontrol has been achieved through the conjugate addition of alcohols to enantiopure 2-sulfinyl dienes, which, after rearrangement, provide 2-ene-1,4-diols with high diastereomeric ratios (up to 99:1 dr). acs.orgresearchgate.net

Table 1: Research Findings on Chiral Sulfoxide-Mediated Diol Synthesis

| Method | Precursor | Key Reagent/Step | Product | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Diastereoselective Reduction | β,δ-Diketo sulfoxides | DIBAL-H or ZnX₂/DIBAL-H | syn- or anti-1,3-diols | High diastereoselectivity | researchgate.net |

| Iterative Homologation | 1,2-Bis(boronic ester) | Sulfoxide and oxidation | anti-1,3-diol | >20:1 dr | nih.gov |

Application of Chiral Auxiliaries in Carbonyl Addition Reactions

Organocatalytic Approaches to Chiral Diols

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major field in asymmetric synthesis, offering an alternative to metal-based catalysts. nih.gov These methods often feature mild reaction conditions and environmentally benign characteristics. nih.gov

The asymmetric aldol reaction is a fundamental C-C bond-forming reaction for preparing β-hydroxy carbonyl compounds, which are direct precursors to chiral diols. nih.gov L-proline and its derivatives are highly effective organocatalysts for this transformation. mdpi.comnih.gov The catalytic cycle proceeds through an enamine intermediate, formed between the ketone donor and the secondary amine of the proline catalyst. nih.gov This enamine then attacks the aldehyde acceptor, followed by hydrolysis to release the aldol product and regenerate the catalyst. nih.gov

While simple proline can be effective, its derivatives have been developed to improve yield and stereoselectivity. mdpi.com For instance, prolinamide-based catalysts can promote intermolecular aldol reactions to afford anti products with excellent enantioselectivities. acs.org The choice of solvent and additives is also crucial; using water/methanol mixtures can be an exceptionally effective medium for proline-catalyzed reactions. mdpi.com A newly developed proline-derived organocatalyst used with Cu(OTf)₂ as an additive has been shown to produce chiral 1,3-keto alcohols with >99% ee and a 97:3 diastereomeric ratio. acs.org

Table 2: Performance of Proline-Derived Catalysts in Asymmetric Aldol Reactions

| Catalyst | Co-catalyst/Additive | Solvent | Product Stereochemistry | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| L-Proline | None | DMSO | anti favored | Variable | nih.gov |

| Prolinamide | None | Water | anti | Excellent | acs.org |

| (S)-Proline | None | Methanol/Water | anti | High | mdpi.com |

A key strategy for synthesizing chiral diols involves the enantioselective reduction of precursor β-hydroxy ketones or 1,3-diketones. nih.gov This step establishes the second stereogenic alcohol center. Organocatalytic methods provide powerful tools for achieving high stereoselectivity in these reductions.

CBS-oxazaborolidine complexes are highly effective catalysts for the asymmetric reduction of ketones. acs.orgnih.gov This method has been successfully applied to the reduction of chiral hydroxy ketones, introducing a second stereocenter to form chiral diols with high enantiomeric purity. acs.orgnih.gov Another important approach is the Evans-Tishchenko reduction, which uses a catalytic amount of a Lewis acid like lithium binaphtholate to achieve an enantioselective reduction of β-hydroxy ketones, yielding mono-acyl protected 1,3-diols with high stereoselectivity. nih.gov Furthermore, biochemical methods using enzymes such as alcohol dehydrogenases (ADHs) offer exceptional selectivity. nih.govmdpi.com For example, an ADH from Ralstonia sp. (RasADH) has been used for the reduction of 1,4-diaryl-1,4-diones, achieving complete diastereo- and enantioselectivity (>99% de and >99% ee) to yield the corresponding (1S,4S)-diols. mdpi.com

Proline-Derived Catalysts in Asymmetric Aldol-Type Reactions

Photoredox and Nickel Co-catalyzed Modular Synthesis of Chiral 1,n-Diols

Recent advancements have led to the development of modular methods for synthesizing chiral 1,n-diols using a combination of photoredox and nickel catalysis. springernature.comnih.govnih.gov This powerful strategy allows for the construction of optically pure 1,2- and 1,3-diols directly from abundant bulk chemicals like ethylene (B1197577) glycol and 1,3-propanediol. springernature.comresearchgate.net This approach avoids the need for multi-step preparation of complex precursors, enhancing efficiency and sustainability. springernature.com

The key to this methodology is the temporary masking of the starting diol as a cyclic acetal (B89532), which then allows for selective C(sp³)-H functionalization. nih.govnih.gov The catalytic cycle is believed to involve a photocatalyst that, upon excitation by visible light, initiates a hydrogen atom transfer (HAT) from the acetal substrate, generating a carbon-centered radical. researchgate.net Concurrently, a chiral nickel(0) complex undergoes oxidative addition with an electrophile (e.g., an aryl halide) to form a Ni(II) species. princeton.edu This species then traps the carbon radical to form a high-valent alkyl-Ni(III) intermediate, which undergoes reductive elimination to furnish the C-C coupled product and a Ni(I) species. researchgate.net The Ni(I) is then reduced back to the active Ni(0) catalyst, completing the cycle. researchgate.net This method has been successfully used to prepare 1,n-diols containing two stereogenic centers through diastereoselective functionalization. nih.govresearchgate.netresearchgate.net

Table 3: Overview of Photoredox/Nickel Co-catalyzed Diol Synthesis

| Starting Material | Key Features | Product Type | Significance | Reference |

|---|---|---|---|---|

| Ethylene Glycol / 1,3-Propanediol | Modular approach; C(sp³)-H functionalization; Photo-HAT/Nickel dual catalysis | Enantioenriched 1,2- and 1,3-diols | Atom-economical synthesis from bulk chemicals | springernature.comnih.govnih.gov |

Chiral Pool Approaches to Decane-2,3-diol

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to introduce stereocenters into a target molecule. This approach can be a highly efficient strategy for the synthesis of complex chiral molecules like this compound.

Derivation from Naturally Occurring Chiral Precursors

The synthesis of enantiomerically pure diols can often be achieved by leveraging the inherent chirality of natural products such as carbohydrates, amino acids, and terpenes. For long-chain aliphatic diols analogous to decane-2,3-diol, carbohydrates like D-mannitol and L-(+)-tartaric acid serve as excellent starting points. acs.org For instance, the C2-symmetric building block (R,R)-hexa-1,5-diene-3,4-diol, which can be prepared from D-mannitol in a few steps, provides a versatile platform for the synthesis of longer chain diols. acs.org

A general strategy involves the use of these chiral dienes in cross-metathesis reactions to append the desired alkyl chain. For example, a mono-cross-metathesis reaction with an appropriate olefin, such as 1-undecene, can be employed to build the carbon skeleton. acs.org Subsequent stereoselective transformations, such as Sharpless asymmetric epoxidation, can then be used to introduce the desired stereochemistry at other positions. acs.org While a direct synthesis of this compound from a specific natural precursor is not extensively documented, the principles established in the synthesis of similar long-chain diols from chiral pool starting materials are directly applicable. escholarship.org

Total Synthesis of Complex Natural Products Incorporating Decane Diol Moieties

Vicinal diol moieties are integral components of numerous complex natural products. nih.gov The strategies developed for the total synthesis of these molecules often provide valuable insights into the construction of specific diol fragments. While a direct example of a natural product containing a this compound unit is not readily found in the literature, the synthesis of natural products with similar long-chain diol functionalities showcases relevant synthetic tactics.

A notable example is the total synthesis of the decanolide natural product Seimatopolide A. acs.org The synthesis of this molecule involved the construction of a C11 1,3-diol fragment, which is structurally related to a decane-2,3-diol. The synthesis commenced with (R,R)-hexa-1,5-diene-3,4-diol, derived from D-mannitol. acs.org This chiral building block was subjected to a bidirectional synthesis strategy involving a selective mono-cross-metathesis, a regio- and stereoselective epoxidation, and a regioselective reductive epoxide opening to furnish the desired diol fragment. acs.org This approach highlights how chiral pool-derived synthons can be elaborated to create complex acyclic stereochemical arrays found in natural products.

Stereoselective Hydrolysis of Epoxides and Related Cyclic Ethers

The ring-opening of epoxides is a powerful and widely used method for the synthesis of 1,2-diols. scispace.comscielo.br When catalyzed by a chiral catalyst, the hydrolytic kinetic resolution (HKR) of racemic epoxides can provide access to both the unreacted epoxide and the resulting diol in high enantiomeric excess. nih.govacs.orgunipd.it This method is particularly effective for terminal epoxides. nih.govacs.orgunipd.it

The development of chiral (salen)Co(III) complexes as catalysts for the HKR of terminal epoxides has been a significant advancement. nih.govacs.orgunipd.it These catalysts exhibit remarkable efficiency and selectivity for a wide range of substrates, including long-chain aliphatic epoxides. nih.govrsc.org For instance, the HKR of racemic 1,2-epoxydecane, the precursor to decane-1,2-diol, can be achieved with high selectivity, affording the corresponding (R)-diol and (S)-epoxide in excellent enantiopurity. nih.gov While this directly yields a 1,2-diol, similar principles can be applied to the resolution of internal epoxides that would lead to this compound.

The general reaction for the hydrolytic kinetic resolution of a terminal epoxide is shown below:

The effectiveness of this method is demonstrated by the high selectivity factors (krel) observed for various epoxides, often exceeding 50 and in some cases over 200. nih.govacs.orgunipd.it

| Epoxide Substrate | Catalyst Loading (mol %) | Time (h) | Conversion (%) | Diol ee (%) | Epoxide ee (%) | krel |

| 1,2-Epoxyhexane | 0.2 | 10 | 54.5 | 98 | >99 | 110 |

| 1,2-Epoxyoctane | 0.2 | 12 | 53.0 | 98 | >99 | 110 |

| 1,2-Epoxydecane | 0.2 | 14 | 53.0 | 98 | >99 | 110 |

| Styrene Oxide | 0.2 | 2 | 55.0 | 97 | >99 | 77 |

Table 1: Hydrolytic Kinetic Resolution of Various Terminal Epoxides Catalyzed by a Chiral (salen)Co(III) Complex. Data adapted from Jacobsen et al. nih.gov

Furthermore, epoxide hydrolases (EHs) from microbial sources are effective biocatalysts for the asymmetric hydrolysis of epoxides. nih.govnih.gov These enzymes can be used for the kinetic resolution of racemic epoxides or the desymmetrization of meso-epoxides to produce enantiopure diols. nih.govacs.org For instance, EHs from Sphingomonas sp. have been shown to effectively hydrolyze various epoxides with high enantioselectivity. acs.org

Dynamic Kinetic Resolution and Deracemization in Diol Synthesis

While kinetic resolution is a powerful tool, its maximum theoretical yield for a single enantiomer is limited to 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution step with an in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiopure product. diva-portal.orgthieme.de

DKR has been successfully applied to the synthesis of chiral alcohols and diols. rsc.orgdiva-portal.org These processes often involve a combination of a metal catalyst for racemization and an enzyme for the stereoselective transformation. diva-portal.org For example, ruthenium catalysts are commonly used for the racemization of secondary alcohols, while lipases are employed for enantioselective acylation. diva-portal.org

A related and highly efficient process is deracemization, which converts a racemate into a single enantiomer. acs.orgescholarship.org A particularly relevant example is the deracemization of 1,2-diol monotosylate derivatives bearing a long aliphatic chain. researchgate.net This method combines an enzyme-mediated enantioselective hydrolysis with a Mitsunobu inversion. The process starts with the lipase-catalyzed hydrolysis of a racemic 2-acetoxyalkyl tosylate. The resulting (R)-alcohol is then inverted to the (S)-acetate via a Mitsunobu reaction without the need for separation of the intermediates. researchgate.net This strategy has been successfully applied to substrates with long alkyl chains, such as (±)-2-acetoxydecyl tosylate, to afford the corresponding (S)-enantiomer. researchgate.net

The general scheme for this deracemization process is as follows:

Enantioselective Hydrolysis: (±)-R-OAc + H₂O --(Lipase)--> (R)-R-OH + (S)-R-OAc

In situ Inversion: (R)-R-OH --(Mitsunobu Conditions)--> (S)-R-OAc

This combined process effectively converts the entire racemic starting material into a single enantiomer of the product. researchgate.net

Mechanistic Investigations and Computational Studies of 2r,3s Decane 2,3 Diol Formation

Reaction Mechanism Elucidation in Stereoselective Transformations

The formation of (2R,3S)-Decane-2,3-diol is most commonly achieved through the stereoselective dihydroxylation of an alkene precursor, typically (E)-2-decene or (Z)-2-decene. The choice of the starting alkene geometry and the dihydroxylation method dictates the stereochemical outcome. The most prominent method for achieving high stereoselectivity is the Sharpless asymmetric dihydroxylation (AD).

The Sharpless AD reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, a stoichiometric re-oxidant, and a solvent system, typically a mixture of t-butanol and water. The chiral ligands are usually diamine derivatives of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), which form a chiral complex with the osmium tetroxide. This chiral catalyst then coordinates with the alkene, leading to the stereoselective formation of a cyclic osmate ester intermediate. Subsequent hydrolysis of this intermediate releases the desired diol and regenerates the osmium catalyst.

For the synthesis of this compound, which is a syn-diol, the reaction would typically proceed from (Z)-2-decene. The mnemonic for Sharpless asymmetric dihydroxylation using different ligands helps in predicting the stereochemistry. For instance, using (DHQ)₂PHAL as the chiral ligand generally leads to dihydroxylation from one face of the alkene, while (DHQD)₂PHAL directs the dihydroxylation from the opposite face.

Two primary mechanistic pathways have been proposed for the key cycloaddition step: a [3+2] cycloaddition and a [2+2] cycloaddition followed by rearrangement. The [3+2] model involves a concerted addition of two oxygen atoms of the osmium tetroxide to the double bond of the alkene, passing through a five-membered transition state. researchgate.net The [2+2] model proposes the initial formation of a four-membered osmaoxetane intermediate, which then rearranges to the five-membered osmate ester. researchgate.net Experimental and computational evidence has been presented in support of both models, and the operative mechanism may depend on the specific substrate and reaction conditions.

Another method for producing vicinal diols is through the anti-dihydroxylation of an alkene, which proceeds via an epoxide intermediate. chemistrysteps.com For instance, the epoxidation of (E)-2-decene with an achiral peroxy acid would produce a racemic mixture of epoxides. Subsequent acid-catalyzed ring-opening with water would yield a racemic mixture of anti-diols, including (2R,3R)- and (2S,3S)-decanediol. To obtain the specific (2R,3S) isomer, a stereoselective epoxidation followed by a regioselective and stereospecific ring-opening would be necessary.

Enzymatic transformations also offer a powerful route to chiral diols. Alcohol dehydrogenases (ADHs) have been shown to exhibit high stereoselectivity in the reduction of α-hydroxy ketones, which can be precursors to 1,2-diols. mdpi.com For example, the stereoselective reduction of 2-hydroxy-3-decanone could potentially yield this compound, depending on the specific enzyme used.

Transition State Characterization and Stereochemical Outcome Prediction

The stereochemical outcome of the Sharpless asymmetric dihydroxylation is determined by the facial selectivity of the alkene coordination to the chiral osmium-ligand complex. This selectivity arises from the specific three-dimensional arrangement of the transition state, where non-covalent interactions between the substrate, the chiral ligand, and the osmium center play a crucial role.

In the context of the Sharpless AD, the chiral ligand creates a binding pocket that preferentially accommodates the alkene in a specific orientation. For the dihydroxylation of a prochiral alkene like (Z)-2-decene, the catalyst differentiates between the two enantiotopic faces of the double bond. The transition state model proposed by Sharpless and Corey suggests that the alkene approaches the osmium-ligand complex in a way that minimizes steric hindrance and maximizes favorable electronic interactions. researchgate.net

The prediction of the stereochemical outcome is often guided by the Sharpless mnemonic, which correlates the choice of the chiral ligand (derived from DHQ or DHQD) with the face of the alkene that is hydroxylated. This empirical model has proven to be highly reliable for a wide range of substrates.

| Ligand Family | Alkene Face Selectivity (Typical) | Resulting Diol from (Z)-2-decene |

| (DHQD)₂-Ligand | Top face | (2S,3R)-Decane-2,3-diol |

| (DHQ)₂-Ligand | Bottom face | This compound |

This table provides a generalized prediction based on the Sharpless mnemonic. The actual outcome can be influenced by the specific ligand and reaction conditions.

Characterization of the transition state often involves kinetic studies and the analysis of reaction intermediates. High-pressure studies can provide information about the volume of activation, which can help distinguish between different mechanistic proposals, such as the [3+2] versus the [2+2] cycloaddition pathways. researchgate.net

Computational Chemistry in Understanding Diol Chirality

Computational chemistry has become an indispensable tool for gaining deeper insights into the mechanisms of stereoselective reactions and for predicting the chirality of the products. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide a molecular-level understanding of the factors that govern stereoselectivity.

Density Functional Theory (DFT) calculations are widely used to model the reaction pathways for the formation of chiral diols. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the identification of the lowest energy pathway and the rationalization of the observed stereoselectivity.

For the asymmetric dihydroxylation leading to this compound, DFT calculations can be employed to:

Model the structure of the chiral osmium-ligand catalyst: The precise geometry of the catalyst is crucial for its function.

Investigate the transition state structures for the cycloaddition step: By comparing the energies of the transition states leading to the different possible stereoisomers, the preferred reaction pathway can be determined. For instance, calculations can show why the transition state leading to the (2R,3S) isomer is lower in energy than the one leading to its enantiomer when a specific chiral ligand is used. nih.gov

Analyze non-covalent interactions: DFT can quantify the stabilizing or destabilizing interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, within the transition state that dictate the stereochemical outcome.

Predict chiroptical properties: DFT can be used to calculate properties like optical rotation and electronic circular dichroism (ECD) spectra for the different possible stereoisomers. researchgate.net Comparing these calculated spectra with experimental data can help in the unambiguous assignment of the absolute configuration of the synthesized diol as (2R,3S). researchgate.net

| Computational Method | Application in Studying this compound Formation | Key Insights |

| Density Functional Theory (DFT) | Modeling reaction pathways, transition state geometries, and energies. | Rationalization of stereoselectivity, confirmation of absolute configuration through chiroptical property prediction. |

| Molecular Dynamics (MD) | Simulating the dynamic interactions between the substrate and the chiral catalyst or a chiral recognition agent. | Understanding the principles of chiral recognition and the role of solvent effects. |

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecular interactions that are essential for chiral recognition. nih.gov While DFT is excellent for studying static structures and reaction pathways, MD simulations can model the behavior of molecules over time, taking into account the influence of the solvent and thermal motion.

In the context of the formation of this compound, MD simulations can be used to:

Study the binding of the alkene substrate to the chiral catalyst: Simulations can reveal the preferred binding modes and orientations of (Z)-2-decene within the chiral pocket of the osmium-ligand complex. This can provide insights into the initial steps of the reaction that lead to the stereoselective outcome.

Investigate chiral recognition in separation techniques: If a racemic mixture of decane-2,3-diols is produced, MD simulations can be used to understand how a chiral stationary phase in chromatography or a chiral selector in capillary electrophoresis interacts differently with the (2R,3S) and (2S,3R) enantiomers, enabling their separation. nih.govscirp.org These simulations can highlight the specific intermolecular forces, such as hydrogen bonding and hydrophobic interactions, that are responsible for the differential binding affinities. nih.gov

By combining experimental mechanistic studies with advanced computational techniques like DFT and MD simulations, a comprehensive understanding of the formation of this compound can be achieved. This knowledge is not only of fundamental scientific interest but also crucial for the development of more efficient and selective synthetic methodologies for this and other important chiral molecules.

Advanced Spectroscopic and Analytical Methodologies for Stereochemical Analysis of 2r,3s Decane 2,3 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds. For chiral molecules like (2R,3S)-Decane-2,3-diol, specialized NMR techniques are required to differentiate between stereoisomers and assign the absolute configuration.

Application of Chiral Solvating Agents (CSAs) for Enantiodiscrimination

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that are added to an NMR sample to induce chemical shift differences between the enantiomers of a chiral analyte. acs.org This interaction is based on the formation of transient, diastereomeric solvate complexes through weak interactions like hydrogen bonding or π-π stacking. acs.orgresearchgate.net While this compound is a single meso compound and does not have an enantiomer, CSAs can be used to differentiate it from its chiral diastereomers, (2R,3R)- and (2S,3S)-Decane-2,3-diol.

In a typical experiment, the ¹H NMR spectrum of a mixture of decane-2,3-diol stereoisomers would be recorded in the presence of a CSA such as (S)-1,1'-binaphthyl-2,2'-diol. researchgate.net The different spatial interactions between the CSA and the diol stereoisomers lead to distinct chemical shift non-equivalences (ΔΔδ). The protons closest to the chiral centers (H-2 and H-3) are most affected. For this compound, being achiral, no signal splitting would occur, but its signals would shift, allowing its identification and quantification in a mixture with the chiral enantiomers, whose signals would be split by the CSA. rsc.orgrsc.org The magnitude of the induced shift difference is highly dependent on the solvent, with non-polar solvents like benzene-d₆ often providing better separation. researchgate.net

Use of Chiral Derivatizing Agents (CDAs) for Absolute Configuration Assignment

Chiral Derivatizing Agents (CDAs) are enantiomerically pure reagents that covalently bond to the analyte, converting stereoisomers into stable diastereomers with distinct NMR spectra. researchgate.net This method is particularly robust for assigning the absolute configuration of alcohols and diols. researchgate.net A widely used CDA for this purpose is α-methoxy-α-phenylacetic acid (MPA). nih.gov

The procedure involves creating two separate samples by reacting this compound with both (R)-MPA and (S)-MPA (typically as their acid chlorides) to form the corresponding bis-MPA esters. Since this compound is a meso compound, its reaction with a single enantiomer of a CDA, for instance (R)-MPA, results in a single diastereomeric product. The ¹H NMR spectra of this single product would be compared to the spectra of the diastereomeric mixture produced from the reaction of a chiral diol (like the (2R,3R) isomer) with the same CDA.

For assigning the absolute configuration of a chiral diol like (2R,3R)-decane-2,3-diol, the chemical shifts of the protons in the (R)-MPA and (S)-MPA esters are compared. The difference in chemical shifts (Δδ = δS - δR) for protons around the stereocenters is calculated. According to established models, the spatial arrangement of the phenyl group in the MPA esters causes anisotropic shielding or deshielding effects on nearby protons. wordpress.com The sign of the Δδ values for various protons can be plotted onto a conformational model of the molecule to determine the absolute configuration at each stereocenter. nih.gov

| Proton/Group | Hypothetical δ for (R)-MPA Ester (ppm) | Hypothetical δ for (S)-MPA Ester (ppm) | Δδ (δS - δR) (ppm) |

| H-2 | 4.95 | 5.05 | +0.10 |

| H-3 | 4.98 | 4.90 | -0.08 |

| C1-CH₃ | 0.88 | 0.85 | -0.03 |

| C4-H₂ | 1.45 | 1.55 | +0.10 |

| OCH₃ (MPA) | 3.40 | 3.40 | 0 |

| Phenyl (MPA) | 7.30-7.50 | 7.30-7.50 | 0 |

| This table presents hypothetical ¹H NMR data for the bis-MPA esters of a chiral diastereomer, (2R,3R)-Decane-2,3-diol, to illustrate the principle of the CDA method. |

2D NMR Techniques (COSY, NOESY) for Connectivity and Proximity Analysis

Two-dimensional (2D) NMR experiments are critical for confirming the structural backbone and stereochemical relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds (²J or ³J coupling). libretexts.orgemerypharma.com For this compound, a COSY spectrum would show a crucial cross-peak between the methine protons H-2 and H-3, confirming their connectivity. longdom.org Further correlations would be observed between H-2 and the C-1 methyl protons, and between H-3 and the C-4 methylene (B1212753) protons, allowing for the unambiguous assignment of these signals in the ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are bonded. wordpress.comlibretexts.org The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, making it extremely sensitive to molecular conformation. wordpress.com In the case of this compound, the syn relationship of the C-1 methyl group and the C-4 methylene group could be confirmed by observing a NOESY correlation between them in specific conformations. The analysis of NOESY spectra, often combined with computational modeling, provides powerful evidence for the relative stereochemistry.

Low-Temperature NMR for Conformational Studies

The conformational flexibility of an acyclic molecule like this compound can average NMR signals at room temperature. Low-temperature NMR can "freeze" the molecule into its most stable conformation, providing more detailed structural information. nih.gov This is particularly useful when analyzing diastereomeric derivatives, such as the bis-MPA esters mentioned previously. researchgate.net

By recording NMR spectra at various temperatures (e.g., from 298 K down to 183 K), changes in chemical shifts can be observed as the equilibrium between different rotamers shifts. researchgate.net For an anti diol derivative, the analysis of chemical shift differences between room and low temperature (ΔδT1T2) can directly reveal the absolute configuration from a single CDA derivative, simplifying the analysis. researchgate.net For a meso compound like this compound, which has a syn relationship between the non-hydrogen substituents on C2 and C3, low-temperature NMR can help elucidate the preferred conformation, often one that is stabilized by an intramolecular hydrogen bond between the two hydroxyl groups. dokumen.pub

Chiroptical Spectroscopy

Chiroptical techniques measure the differential interaction of a chiral substance with left- and right-circularly polarized light. They provide information about the absolute stereochemistry of a molecule.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. ull.es While this compound is itself achiral (meso) and thus ECD silent, its chiral diastereomers, (2R,3R)- and (2S,3S)-Decane-2,3-diol, would produce mirror-image ECD spectra. ull.es

To apply this method to determine the absolute configuration of a chiral diol, the molecule must contain a chromophore that absorbs UV-Vis light. nih.gov Since simple aliphatic diols lack a suitable chromophore, they must first be derivatized. A common strategy is the exciton chirality method . This involves introducing two strong chromophores (e.g., p-bromobenzoate groups) by reacting the diol with the corresponding acyl chloride. wordpress.com

In the resulting bis-p-bromobenzoate ester of a chiral diol like (2R,3R)-Decane-2,3-diol, the two chromophores are held in a chiral orientation relative to each other. Their electronic transitions couple, leading to a split ECD signal with two bands of opposite sign, known as a "Cotton effect couplet". nih.gov The sign of this couplet (positive for a positive first Cotton effect followed by a negative one, or negative for the reverse) is directly related to the helicity of the two chromophores. nih.gov By determining this helicity, the absolute configuration of the parent diol can be unambiguously assigned. For UV-transparent compounds, computational methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the ECD spectrum for a given absolute configuration, which is then compared to the experimental spectrum for assignment. nih.govmdpi.com

Computational Prediction of ECD Spectra

Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-empirical method for determining the absolute configuration of chiral molecules in solution. For a molecule like this compound, which lacks a strong UV-Vis chromophore, the experimental ECD spectrum may be weak. However, computational methods can predict the ECD spectrum with a high degree of accuracy, allowing for a reliable comparison with experimental data.

The process begins with a thorough conformational analysis of the this compound structure using molecular mechanics (MM) to identify all possible low-energy conformers. These conformers are then optimized using Density Functional Theory (DFT), often with a basis set like 6-31G(d), to obtain more accurate geometries and relative energies. nih.gov The polarizable continuum model (PCM) is typically incorporated to simulate the solvent environment in which the experimental spectrum is measured.

Once the optimized conformers and their Boltzmann populations are determined, the ECD spectra for each conformer are calculated using Time-Dependent Density Functional Theory (TDDFT). nih.gov A functional such as CAM-B3LYP with a larger basis set (e.g., aug-cc-pVDZ) is commonly employed for this step to ensure accuracy. nih.gov The final, predicted ECD spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. frontiersin.org By comparing the sign and wavelength of the predicted Cotton effects with the experimentally measured spectrum, the absolute configuration of the diol can be definitively assigned. nih.gov The development of advanced deep learning models, such as ECDFormer, is also significantly accelerating the prediction process, reducing computation time from hours to seconds. arxiv.org

X-ray Crystallography for Solid-State Absolute Stereochemistry

X-ray crystallography stands as the unequivocal standard for the determination of the absolute stereochemistry of a molecule in the solid state. This technique provides a three-dimensional map of electron density, from which the precise spatial arrangement of atoms and the connectivity within the crystal lattice can be determined, thus confirming the (2R,3S) configuration.

The primary challenge for analyzing this compound with this method lies in obtaining a single crystal of sufficient size and quality, a common difficulty for flexible, aliphatic molecules that may resist crystallization. acs.org To overcome this, derivatization is often employed. The diol can be reacted with a chiral auxiliary or a heavy-atom-containing reagent to form a more rigid, crystalline derivative. researchgate.net For instance, forming an osmate ester by reacting the diol with potassium osmate can yield stable, crystalline complexes suitable for X-ray analysis. acs.org The inclusion of a heavy atom like osmium facilitates the determination of the absolute configuration using anomalous dispersion. Once a suitable crystal is diffracted, the resulting structural data provides unambiguous proof of the relative and absolute stereochemistry of the chiral centers. researchgate.net

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment

Chromatographic methods are indispensable for assessing the enantiomeric and diastereomeric purity of this compound. These techniques separate the different stereoisomers, allowing for their quantification.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating the stereoisomers of this compound. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

For a polar compound like a diol, protein-based CSPs such as α1-acid glycoprotein (B1211001) (AGP), human serum albumin (HSA), or cellobiohydrolase (CBH) can be effective. hplc.eu These columns are typically operated in reversed-phase mode. The mobile phase composition, particularly its pH and the type and concentration of organic modifier (e.g., acetonitrile (B52724) or methanol), is optimized to achieve the best resolution between the (2R,3S) diastereomer and other possible stereoisomers ((2S,3R), (2R,3R), and (2S,3S)). hplc.eu The separation mechanism relies on a combination of hydrophobic, polar, and ionic interactions between the analyte and the chiral selector of the stationary phase. hplc.eu

Table 1: Illustrative Chiral HPLC Parameters for Diol Separation

| Parameter | Typical Value/Condition | Purpose |

| Column | Protein-based CSP (e.g., CHIRAL-AGP) | Provides chiral recognition |

| Mobile Phase | Isocratic or gradient elution with aqueous buffer (e.g., phosphate) and organic modifier (e.g., Acetonitrile) | Controls retention and selectivity |

| pH | 4.0 - 7.0 | Affects ionization of analyte and stationary phase, influencing retention hplc.eu |

| Flow Rate | 0.5 - 1.0 mL/min | Determines analysis time and efficiency |

| Temperature | 25 - 40 °C | Influences interaction kinetics and viscosity |

| Detection | UV (at low wavelength, e.g., 200-210 nm) or Refractive Index (RI) | Quantifies the separated isomers |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) coupled with a chiral stationary phase is a highly sensitive and efficient method for the stereochemical analysis of volatile compounds like decane-2,3-diol, often after derivatization (e.g., silylation) to increase volatility. The most widely used CSPs for this purpose are derivatized cyclodextrins. gcms.czchromatographyonline.com

These cyclodextrin-based columns, such as those incorporating alkylated or acylated beta- or gamma-cyclodextrins, create a chiral environment within the GC column. chromatographyonline.com The enantiomers and diastereomers of the derivatized decane-2,3-diol interact with the CSP through inclusion complexation and surface interactions (e.g., hydrogen bonding, dipole-dipole), forming transient diastereomeric complexes with slightly different thermodynamic stabilities. azom.com This difference in stability results in different retention times, allowing for their separation and quantification. azom.com Columns with derivatized beta-cyclodextrins have demonstrated excellent resolution for diols. scribd.com

Table 2: Representative Chiral GC Parameters for Diol Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | e.g., Rt-βDEXsa (30 m x 0.32 mm ID, 0.25 µm film) | Cyclodextrin-based CSP for chiral separation gcms.cz |

| Analyte Form | Silylated (e.g., with BSTFA) | Increases volatility and thermal stability |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analyte through the column |

| Oven Program | Temperature gradient (e.g., 80°C to 200°C at 2°C/min) | Optimizes separation and analysis time gcms.czchromatographyonline.com |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Provides high sensitivity detection gcms.czazom.com |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the unambiguous confirmation of the elemental composition of this compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm).

This precision allows for the calculation of a unique elemental formula. For this compound (C₁₀H₂₂O₂), the theoretical exact mass of its protonated molecule [M+H]⁺ can be calculated. The experimental mass obtained from an HRMS instrument (such as a TOF or FT-ICR analyzer) is then compared to the theoretical value. A close match between the experimental and theoretical mass confirms the molecular formula and, by extension, the identity of the compound, distinguishing it from other potential isomers or impurities with the same nominal mass but different elemental compositions. amazonaws.com

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₁₀H₂₃O₂⁺ | 175.1698 |

| [M+Na]⁺ | C₁₀H₂₂O₂Na⁺ | 197.1517 |

| [M+K]⁺ | C₁₀H₂₂O₂K⁺ | 213.1257 |

Synthetic Transformations and Derivatization Chemistry of 2r,3s Decane 2,3 Diol

Stereospecific Modifications of the Hydroxyl Groups

The two hydroxyl groups of (2R,3S)-decane-2,3-diol are amenable to a range of stereospecific modifications. These reactions proceed with retention or inversion of configuration at the chiral centers, depending on the reaction mechanism. Common modifications include esterification and etherification.

Esterification: The hydroxyl groups can be converted to esters using various acylating agents. For instance, reaction with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) leads to the corresponding diester. The use of chiral, non-racemic acylating agents can be employed to introduce additional stereocenters.

Etherification: The Williamson ether synthesis provides a classic method for converting the hydroxyl groups to ethers. nih.govsci-hub.ruresearchgate.net This SN2 reaction involves the deprotonation of the diol with a strong base, such as sodium hydride (NaH), to form a dialkoxide, which then reacts with an alkyl halide. nih.govevitachem.com For a diol like this compound, this can be performed stepwise to yield mono- or di-ethers. The choice of the alkyl halide and reaction conditions is crucial to avoid competing elimination reactions, especially with secondary or tertiary halides. nih.gov A milder variation of the Williamson ether synthesis utilizes silver oxide (Ag₂O) and an alkyl halide, which can be particularly useful for sensitive substrates. researchgate.net

Table 1: Examples of Stereospecific Modifications of 1,2-Diols

| Reaction Type | Reagents | Product Type | Key Considerations |

|---|---|---|---|

| Esterification | Acid Chloride, Pyridine | Diester | Stereochemistry at C2 and C3 is typically retained. |

| Williamson Ether Synthesis | 1. NaH2. Alkyl Halide | Diether | S |

Preparation of Functionalized Decane Diol Derivatives

The this compound scaffold can be elaborated into a variety of functionalized derivatives. This often involves leveraging the reactivity of the hydroxyl groups to introduce other functionalities or to serve as directing groups for subsequent reactions.

One common strategy is the conversion of the hydroxyl groups into better leaving groups, such as tosylates or mesylates, by reaction with the corresponding sulfonyl chlorides in the presence of a base. These sulfonated derivatives are then susceptible to nucleophilic substitution with a wide range of nucleophiles, including azides, cyanides, and organometallics, allowing for the introduction of nitrogen, carbon, and other functionalities with inversion of configuration.

Furthermore, chiral derivatizing agents can be used to create diastereomeric derivatives, which can be useful for the determination of enantiomeric excess or for the separation of enantiomers. For example, chiral boronic acids can react with 1,2-diols to form cyclic boronate esters. acs.orgnih.govacs.orgrsc.org The resulting diastereomers can often be distinguished and quantified by NMR spectroscopy. acs.orgacs.orgrsc.org

Rearrangement Reactions with Stereochemical Control

Vicinal diols like this compound are known to undergo acid-catalyzed rearrangement reactions, most notably the pinacol (B44631) rearrangement. nih.govacs.orgrsc.orgorgsyn.orglehigh.edu This reaction involves the protonation of one hydroxyl group, which then departs as a water molecule to form a carbocation. acs.orgorgsyn.orglehigh.edu Subsequently, a 1,2-migration of an adjacent group (alkyl, aryl, or hydride) occurs to the carbocation center, leading to the formation of a ketone or an aldehyde. nih.govacs.orgorgsyn.org

The stereochemistry of the starting diol plays a crucial role in determining the outcome of the rearrangement. In the case of an unsymmetrical diol, the more stable carbocation will preferentially form. nih.govorgsyn.org The migratory aptitude of the groups attached to the other carbon atom also influences the product distribution. nih.gov For this compound, the migration of either the methyl group or the heptyl group is possible, and the reaction conditions can be tuned to favor one over the other. The stereochemical control in these rearrangements is often high, proceeding through a concerted mechanism where the migrating group moves as the leaving group departs. acs.org

Formation of Cyclic Derivatives and Protecting Group Strategies

The vicinal hydroxyl groups of this compound are ideally positioned for the formation of cyclic derivatives, which are important both as products in their own right and as a means of protecting the diol functionality during a multi-step synthesis. nih.govmdpi.com

Cyclic Acetals and Ketals: Reaction with an aldehyde or a ketone in the presence of an acid catalyst yields a cyclic acetal (B89532) or ketal, respectively. Current time information in Bangalore, IN.nii.ac.jpambeed.com The formation of five-membered dioxolane rings is particularly favored. Current time information in Bangalore, IN.nii.ac.jp These cyclic derivatives are stable to basic and nucleophilic reagents but can be readily cleaved under acidic conditions, making them excellent protecting groups for the diol. nih.govnii.ac.jpambeed.com

Cyclic Boronate Esters: As mentioned earlier, reaction with boronic acids forms cyclic boronate esters. acs.orgnih.govacs.orgrsc.org These are not only useful for analytical purposes but can also serve as protecting groups that can be cleaved under specific conditions.

Silyl (B83357) Ethers: The hydroxyl groups can be protected as silyl ethers by reacting the diol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole. ethz.ch The bulky nature of many silyl groups can also influence the stereochemical outcome of subsequent reactions at other sites in the molecule.

The choice of protecting group is dictated by the specific reaction conditions that will be employed in subsequent synthetic steps. An effective protecting group strategy involves the selective protection and deprotection of the diol without affecting other functional groups in the molecule. nih.govmdpi.com

Table 2: Common Cyclic Derivatives of 1,2-Diols

| Derivative Type | Reagents | Ring System | Key Features |

|---|---|---|---|

| Cyclic Acetal | Aldehyde, Acid Catalyst | Dioxolane | Stable to base, cleaved by acid. nii.ac.jpambeed.com |

| Cyclic Ketal | Ketone, Acid Catalyst | Dioxolane | Stable to base, cleaved by acid. Current time information in Bangalore, IN.nii.ac.jp |

Applications of Chiral Decane 2,3 Diols in Asymmetric Catalysis and Organic Synthesis

Chiral Ligands in Asymmetric Organometallic Catalysis

No specific examples or research studies were identified that detail the use of (2R,3S)-Decane-2,3-diol or its derivatives as chiral ligands in asymmetric organometallic catalysis. The conversion of chiral diols into more complex phosphine (B1218219) or amine-containing ligands is a common strategy for creating catalysts for reactions like asymmetric hydrogenation or allylic substitution. evitachem.comCurrent time information in Bangalore, IN. However, literature specifically documenting this for this compound is absent.

Chiral Auxiliaries in Stereoselective Organic Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After serving its purpose, the auxiliary is typically removed. While simple chiral diols can sometimes be employed to form chiral acetals or ketals that act as auxiliaries, no studies specifically demonstrating the application of this compound for this purpose have been found.

Building Blocks for Complex Organic Molecules

Chiral molecules like this compound are fundamentally useful as chiral building blocks, meaning they can be incorporated as a piece of a larger, more complex target molecule, preserving their stereochemistry.

Convergent Synthesis of Advanced Intermediates

Convergent synthesis is a strategy that involves preparing different fragments of a complex molecule independently and then joining them together at a late stage. This approach is often more efficient than a linear synthesis. While a chiral diol such as this compound could theoretically serve as a starting material for one of these fragments, no specific examples of its use in a convergent synthesis to produce an advanced intermediate are documented in the surveyed literature.

Stereocontrolled Construction of Polyketide Scaffolds

Polyketides are a large class of natural products characterized by repeating structural motifs. Their synthesis requires precise control over multiple stereocenters. Chiral diols are often used as starting points or key intermediates in the stereocontrolled synthesis of polyketide chains. However, research explicitly detailing the use of this compound for the construction of polyketide scaffolds could not be located.

Emerging Trends and Future Perspectives in 2r,3s Decane 2,3 Diol Research

Development of Novel and Efficient Catalytic Systems

The synthesis of specific stereoisomers of vicinal diols, such as (2R,3S)-Decane-2,3-diol, is critically dependent on the catalyst employed. Traditional methods often face challenges in achieving high yields and stereoselectivity. Consequently, a major thrust in current research is the development of novel and highly efficient catalytic systems. These systems are designed to offer superior control over the stereochemical outcome of reactions like asymmetric dihydroxylation of the corresponding decene isomer.

Modern catalytic approaches include advanced organocatalysis and transition-metal catalysis. Organocatalysts, such as chiral phosphoric acids and proline derivatives, have gained prominence for their ability to facilitate asymmetric reactions under mild conditions, avoiding the use of potentially toxic and expensive metals. researchgate.netnih.gov For instance, chiral diol-based catalysts like BINOL derivatives can create a chiral environment to induce enantioselectivity in reactions involving organoboronates. nih.gov

Table 1: Comparison of Catalytic Approaches for Vicinal Diol Synthesis

| Catalytic System | Catalyst Examples | Advantages | Potential Challenges |

|---|---|---|---|

| Transition-Metal Catalysis | OsO₄, RuO₄, Ir-complexes | High turnover numbers, well-established reactivity, high diastereoselectivity. thieme-connect.de | Cost of precious metals, potential toxicity, need for co-oxidants. |

| Organocatalysis | Chiral Phosphoric Acids, Proline, BINOL derivatives | Metal-free, generally lower toxicity, mild reaction conditions. researchgate.netnih.gov | Can require higher catalyst loading, substrate scope may be limited. |

| Biocatalysis | Oxidoreductases, Lyases | High stereospecificity, operates in aqueous media under mild conditions, sustainable. researchgate.net | Enzyme stability, substrate concentration limitations, potential for product inhibition. |

Integration with Flow Chemistry and Automated Synthesis Platforms